{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid
Overview
Description
“{4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid” undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3 and t-amyl alcohol .
Synthesis Analysis
The synthesis of “this compound” involves diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3 and t-amyl alcohol . In addition, a series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .
Chemical Reactions Analysis
“this compound” undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3 and t-amyl alcohol .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 222.14 g/mol. It has a computed XLogP3-AA of 2.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 6. It also has a rotatable bond count of 2 and a topological polar surface area of 37.3 Ų .
Scientific Research Applications
Advanced Oxidation Processes and Environmental Degradation
Advanced Oxidation Processes (AOPs) are crucial for degrading recalcitrant compounds in water, including pharmaceuticals like acetaminophen, which shares structural similarities with the compound of interest. AOPs lead to various by-products, whose biotoxicity is a concern for environmental health. Studies demonstrate AOPs' efficiency in breaking down complex organic molecules, potentially indicating the degradability of {4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid in aquatic environments (Qutob et al., 2022).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated biphenyls, which are structurally related to the compound , highlights the importance of fluorinated groups in pharmaceuticals and agrochemicals. These compounds enhance physical, chemical, and biological properties of molecules, underlining the potential utility of this compound in various domains. Specifically, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in producing non-steroidal anti-inflammatory drugs, showcases the relevance of such compounds in drug development (Qiu et al., 2009).
Environmental Impacts of Fluorinated Chemicals
The environmental persistence and toxicology of fluorinated chemicals, including those with trifluoromethyl groups, are significant for assessing the ecological footprint of chemical compounds. The review on the biodegradability of polyfluoroalkyl chemicals illustrates the complexities of managing these substances in the environment and their potential to form persistent toxic degradation products (Liu & Mejia Avendaño, 2013).
Potential Antitubercular Applications
The strategic placement of trifluoromethyl groups in antitubercular drug design underlines the significance of fluorinated compounds in medicinal chemistry. The pharmacodynamic and pharmacokinetic enhancement provided by -CF3 substituents suggests that this compound could have potential applications in developing antitubercular agents (Thomas, 1969).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes . For instance, compounds with a trifluoromethyl group have been associated with the inhibition of kinases such as CHK1, CHK2, and SGK . These kinases play crucial roles in cell cycle regulation and response to DNA damage, making them potential targets for anticancer drugs .
Mode of Action
The fluorine atoms in the trifluoromethyl group can form strong hydrogen bonds with the target proteins, enhancing the compound’s binding affinity .
Biochemical Pathways
Based on the potential targets mentioned above, it can be inferred that the compound may affect pathways related to cell cycle regulation and dna damage response
Pharmacokinetics
The presence of the trifluoromethyl group can potentially enhance the compound’s metabolic stability and lipophilicity, which could improve its bioavailability .
Result of Action
If the compound does inhibit kinases like chk1, chk2, and sgk, it could potentially induce cell cycle arrest and apoptosis in cancer cells
Action Environment
The action environment of {4-[4-Fluoro-3-(trifluoromethyl)phenyl]phenyl}acetic acid can be influenced by various factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s solubility and stability could be affected by the pH of the environment . Additionally, the presence of other molecules could potentially affect the compound’s binding to its targets through competitive or noncompetitive inhibition.
Properties
IUPAC Name |
2-[4-[4-fluoro-3-(trifluoromethyl)phenyl]phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O2/c16-13-6-5-11(8-12(13)15(17,18)19)10-3-1-9(2-4-10)7-14(20)21/h1-6,8H,7H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHJXFAZDSMKFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742983 | |
Record name | [4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-91-9 | |
Record name | [1,1′-Biphenyl]-4-acetic acid, 4′-fluoro-3′-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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